Synthetic Yield: 82% Isolated Yield via the Baxter 2011 Large-Scale Route vs. 93% HPLC Yield via the Optimized Sherry 2012 Method
The target compound (intermediate XXV) was prepared from 2,5-dichlorobenzoxazole (XIV) and N-Boc-ethylenediamine (I) in the presence of Et3N, achieving an 82% isolated yield at multi-kilogram scale according to the seminal process development by Baxter et al. [1]. An alternative, more recent method by Sherry et al. using 5-chlorobenzoxazole, LHMDS/NBS, and N-Boc-ethylenediamine under optimized conditions (entry 10, Table 1) provided a 93% HPLC assay yield, demonstrating that higher conversion is attainable with modern methodology but at smaller demonstrated scale [2]. The 11-percentage-point yield gap highlights that procurement decisions for large-scale GMP production should reference the proven Baxter route yields, while the Sherry method provides a benchmark for achievable purity.
| Evidence Dimension | Synthesis yield of target compound from starting materials |
|---|---|
| Target Compound Data | 82% isolated yield (Baxter et al. 2011, large-scale route from 2,5-dichlorobenzoxazole + N-Boc-ethylenediamine / Et3N) |
| Comparator Or Baseline | 93% HPLC assay yield (Sherry et al. 2012, optimized conditions: LHMDS/NBS, 5-chlorobenzoxazole + N-Boc-ethylenediamine, entry 10) |
| Quantified Difference | 11 percentage points higher for the optimized Sherry method; Baxter method proven at multi-kg scale, Sherry method at lab scale |
| Conditions | Baxter: 2,5-dichlorobenzoxazole, N-Boc-ethylenediamine, Et3N, multi-kg; Sherry: 5-chlorobenzoxazole, LHMDS, NBS, N-Boc-ethylenediamine, THF, -20°C to rt, lab scale |
Why This Matters
The yield range (82%-93%) establishes the practical economic ceiling for procurement: users planning large-scale campaigns should benchmark against the proven 82% isolated yield, while those optimizing lab-scale synthesis can target the 93% HPLC endpoint.
- [1] Baxter, C. A.; Cleator, E.; Brands, K. M. J.; Edwards, J. S.; Reamer, R. A.; Sheen, F. J.; Stewart, G. W.; Strotman, N. A.; Wallace, D. J. The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Org. Process Res. Dev. 2011, 15 (2), 367-375. View Source
- [2] Sherry, B. D.; Chen, Y.-C. J.; Mangion, I. K.; Yin, J. A Method for the Synthesis of 2-Aminobenzoxazoles. Tetrahedron Lett. 2012, 53 (6), 730-732. View Source
